p-Toluenesulfonyl azide

Overview

Description

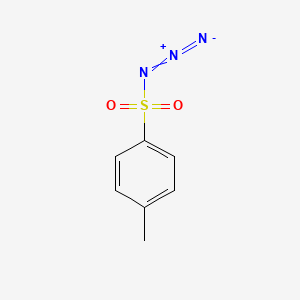

p-Toluenesulfonyl azide (TsN3) is a sulfonyl azide compound characterized by its colorless oily appearance, melting point of 21–22°C, and boiling point of 110–115°C . It is synthesized via the reaction of p-toluenesulfonyl chloride with sodium azide in aqueous ethanol, yielding 81–86% under optimized conditions . TsN3 is widely employed in organic synthesis for:

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form N-sulfonyl-1,2,3-triazoles .

- Diazo Transfer: Introducing α-diazo carbonyl groups to active methylene compounds (e.g., malonates) .

- Heterocycle Synthesis: Formation of aziridines, α-diazo-N-sulfonylimines, and ketenimine intermediates .

- Bioconjugation: Radiolabeling applications using ¹⁸F-fluorinated azides .

Its versatility stems from the electron-withdrawing p-toluenesulfonyl group, which stabilizes reactive intermediates while enhancing electrophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Toluenesulfonyl azide can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium azide. The reaction is typically carried out in a mixture of water and acetone at temperatures ranging from 0 to 23°C. The reaction proceeds as follows:

[ \text{p-Toluenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]

The product is then separated and purified to obtain this compound in good yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during production.

Chemical Reactions Analysis

Diazo Transfers

p-Toluenesulfonyl azide efficiently transfers diazo groups to nucleophiles. In reactions with sodium p-toluenesulfonamide, isotopic labeling studies using ¹⁵N NMR demonstrated:

-

Degenerate diazo transfer forms Ts-N=¹⁵N=N (I-2-¹⁵N) from Ts-¹⁵N=N=N (I-3-¹⁵N)

-

Equilibrium between I-2-¹⁵N and I-3-¹⁵N occurs within hours in dimethyl sulfoxide (DMSO)

Table 1: ¹⁵N NMR Chemical Shifts in Diazo Transfer Reactions

| Species | Chemical Shift (ppm) | Assignment |

|---|---|---|

| I-3-¹⁵N | 152.4 | Terminal azide nitrogen |

| I-2-¹⁵N | 142.0 | Central nitrogen |

| Azide ion (¹⁵N⁻) | 64.3 | Free azide |

Triazenyl Anion Formation

Soft nucleophiles (e.g., Grignard reagents) attack the terminal nitrogen, forming triazenyl anions. These intermediates decompose via three pathways:

-

Loss of p-toluenesulfinate (Eq. 1)

-

Loss of p-toluenesulfonamide anion (Eq. 2)

Reactions with Azide Ions

In DMSO, this compound undergoes:

-

Isotopic scrambling : 20% ¹⁵N label migration from terminal to central nitrogen after two weeks via reversible ionization (Eq. 4)

-

Exchange with free azide : TsN₃ + N₃⁻ ⇌ Ts⁻ + N₆⁻ (observed by ¹⁵N NMR signal at 64.3 ppm)

Key Observation : p-Toluenesulfonamide anion accelerates scrambling, forming di-p-toluenesulfonamide and labeled azide within two hours .

Copper-Catalyzed Cycloadditions

This compound enables click chemistry in the presence of copper catalysts:

Table 2: Copper-Mediated Reactions

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Terminal alkynes | N-Sulfonyl-1,2,3-triazoles | CuI, MeCN, 25°C | 85–92% |

| Alkynes + amines | N-Sulfonylamidines | Cu(II), DMF, 60°C | 78–90% |

These reactions proceed via azide-alkyne cycloaddition (CuAAC) or three-component coupling mechanisms .

Continuous Flow Diazo Transfer

A scalable method employs continuous flow reactors to enhance safety and efficiency:

-

Residence time : 22 minutes at 25°C

-

Throughput : 0.3 mL/min combined flow rate

-

Yield : 98% diazo product from p-toluenesulfonyl chloride and sodium azide

Advantages : Reduced handling of explosive intermediates and improved reaction control compared to batch processes .

Nucleophilic Attack at Sulfonyl Sulfur

Hard nucleophiles (e.g., hydroxide) target the sulfur atom, forming sulfinate salts:

Scientific Research Applications

Formation of N-Sulfonylamidines

One notable application of p-toluenesulfonyl azide is in the synthesis of N-sulfonylamidines through a three-component coupling reaction involving an alkyne, an amine, and this compound in the presence of a copper catalyst. This method has been shown to yield high efficiency and selectivity:

| Reaction Components | Yield (%) | Reference |

|---|---|---|

| Alkyne + Amine + TsN₃ | 75-85 | Journal of the American Chemical Society |

Synthesis of N-Sulfonyl-1,2,3-Triazoles

This compound is also employed in the synthesis of N-sulfonyl-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial for producing triazole derivatives that are valuable in pharmaceuticals:

Heterocycle Synthesis

A recent study highlighted the use of this compound in synthesizing various heterocycles, including tetracyclic compounds from azido ynamides. The reaction conditions were optimized to achieve yields ranging from 63% to 83% depending on the substituents used:

| Compound Type | Yield (%) | Conditions |

|---|---|---|

| Tetracyclic Heterocycles | 63-83 | DMF at room temperature to 70 °C |

| Cyclopropanation Products | Variable | Varies with alkynes and azides |

Functionalization of Bioactive Molecules

Another significant application is in the functionalization of bioactive molecules where this compound serves as a reagent for modifying amines or alcohols to introduce sulfonamide functionalities:

| Bioactive Compound | Modification Type | Yield (%) |

|---|---|---|

| Estrone Derivative | Triazole Formation | 52 |

| Various Amines | Sulfonamide Formation | Up to 85 |

Mechanistic Insights

The mechanism by which this compound acts involves the generation of nitrenes upon thermal or photochemical decomposition. These nitrenes can insert into C-H bonds or react with alkenes/alkynes to form new carbon-nitrogen bonds, making TsN₃ a valuable intermediate in synthetic pathways.

Mechanism of Action

The mechanism of action of p-toluenesulfonyl azide involves the transfer of the azide group to other molecules. This process often requires the presence of a catalyst, such as copper or iron complexes. The azide group can then participate in various reactions, including cycloaddition and diazo transfer, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Sulfonyl Azides

Key Differences :

- TsN3’s methyl group enhances electrophilicity, enabling faster CuAAC and ketenimine rearrangements compared to MsN3 .

- MsN3 is preferred for large-scale diazo transfers due to better thermal stability .

Aryl Azides

Key Differences :

Diazo Transfer Reagents

Key Differences :

- DPPA outperforms TsN3 in sterically challenging diazo transfers due to better leaving-group properties .

Unique Reactivity of TsN3

- Ketenimine Rearrangements : TsN3 reacts with propargyl acetates to form trans-α,β-unsaturated N-tosylamides via acetate migration, a process rarely observed with other azides .

Biological Activity

p-Toluenesulfonyl azide (TsN₃) is a versatile compound in organic synthesis, particularly known for its role in diazo transfer reactions. Its biological activity has been explored in various studies, revealing significant potential in antimicrobial applications and as a biochemical tool. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound is a colorless oil with a melting point of 21–22 °C and a boiling point of 110–115 °C at low pressure. It can be synthesized from p-toluenesulfonyl chloride and sodium azide, yielding high purity and yield suitable for further applications .

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Antimicrobial Activity

A notable study investigated the efficacy of an azide derivative coupled with glutathione against Staphylococcus aureus. The synthesized compound exhibited a Minimum Inhibitory Concentration (MIC) of 5 μg/ml, indicating moderate biological activity . This result suggests that modifications to the azide structure can enhance its antimicrobial properties.

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| Azide derivative | Staphylococcus aureus | 5 |

| Original inhibitor | Staphylococcus aureus | 20 |

| Azide derivative | Burkholderia thailandensis | 12.5 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific metabolic pathways in bacteria. For instance, the glyoxalase pathway has been targeted in studies, with promising results indicating that azide derivatives can interfere with bacterial metabolism effectively .

Study 1: Glyoxalase Pathway Inhibition

In a recent study, researchers synthesized an azide-glutathione derivative to inhibit the glyoxalase pathway in S. aureus. The compound's MIC was significantly lower than that of the original inhibitor, showcasing its improved efficacy. This study also indicated future directions for optimizing lead compounds against other pathogens like Burkholderia mallei and Francisella tularensis .

Study 2: Synthesis and Characterization

Another investigation focused on synthesizing sulfonyltriazoles from this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting sulfonyltriazoles demonstrated potential as bioactive compounds, although their specific biological activities require further exploration .

Toxicity Assessment

The cytotoxicity of this compound derivatives was assessed using MTT assays on peripheral blood mononuclear cells (PBMCs). The results indicated that while some derivatives showed moderate antibacterial activity, their cytotoxic effects were minimal at tested concentrations .

Q & A

Basic Question: What is the standard synthetic route for p-toluenesulfonyl azide (TsN3), and what are the critical parameters for optimizing yield?

Answer:

TsN3 is synthesized via the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone or acetonitrile) under controlled temperatures (0–5°C). Key parameters include:

- Stoichiometry: A 1:1.2 molar ratio of TsCl to NaN₃ ensures complete conversion .

- Purification: Distillation under reduced pressure (0.001 mmHg) yields TsN3 as a colorless oil (bp 110–115°C) .

- Safety: Due to TsN3’s shock-sensitive nature, avoid mechanical friction or heating above 50°C during isolation .

Basic Question: What safety protocols are essential for handling and storing TsN3 in laboratory settings?

Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers. Solutions in toluene (11–15% w/w) are less shock-sensitive but require refrigeration .

- Decomposition Hazards: TsN3 degrades exothermically, releasing nitrogen gas and toxic sulfonic acid byproducts. Monitor for gas buildup in sealed containers .

- PPE: Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact, as TsN3 is a skin irritant (H315) .

Basic Question: How is TsN3 employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:

TsN3 serves as a sulfonyl azide precursor for synthesizing N-sulfonyl-1,2,3-triazoles. A typical protocol includes:

- Catalyst System: CuI (5 mol%) with 2,6-lutidine as a base additive .

- Reaction Conditions: Ambient temperature, 12–24 hours in THF or DCM.

- Yields: 57–95%, depending on alkyne substitution .

- Regioselectivity: Computational studies suggest electronic effects of the sulfonyl group direct 1,4-regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported stability profiles of TsN3 under varying pH and temperature conditions?

Answer:

TsN3’s stability is highly context-dependent. Refer to the following data for experimental design:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Aqueous pH < 1, 100°C | Rapid decomposition | |

| pH 4–9, RT | Stable for 24 hours | |

| Strong bases (e.g., LDA) | Immediate N₂ release | |

| Dry DCM, –20°C | Stable for months |

Recommendation: Pre-screen stability under reaction-specific conditions using TLC or in situ IR monitoring .

Advanced Question: What alternative reagents can replace TsN3 for diazoacetate synthesis, and how do they compare methodologically?

Answer:

N,N’-Bis(p-toluenesulfonyl)hydrazine is a stable alternative for diazoacetate synthesis:

- Reaction: Reacts with bromoacetates in DMF at 60°C for 2–4 hours.

- Yield: 70–85% (vs. 50–75% for TsN3-based methods) .

- Advantages: Reduced explosion risk and easier handling .

Advanced Question: How can TsN3 surrogates enable metal-free cyclization reactions?

Answer:

Iodine-mediated [2+2+1] cyclization uses p-toluenesulfonyl hydrazine and 1-aminopyridinium iodide as azide surrogates:

- Substrates: Methyl ketones, TsNHNH₂, and 1-aminopyridinium iodide.

- Conditions: I₂ (1.2 equiv), DMSO, 80°C, 6 hours.

- Outcome: 4-Aryl-NH-1,2,3-triazoles in 65–82% yield without metals or free azides .

Advanced Question: What mechanistic insights explain regioselectivity in TsN3-based CuAAC reactions?

Answer:

Density functional theory (DFT) studies reveal:

- Electronic Effects: The electron-withdrawing tosyl group stabilizes the transition state, favoring 1,4-triazole formation .

- Additive Role: 2,6-Lutidine neutralizes HCl byproducts, preventing catalyst deactivation .

- Substrate Scope: Electron-deficient alkynes show higher regioselectivity (>90%) .

Advanced Question: How does TsN3 concentration in toluene solutions impact reaction scalability and safety?

Answer:

Commercial TsN3 solutions (11–15% w/w in toluene) balance safety and reactivity:

- Lower Concentration (<10%): Reduced explosion risk but slower reaction kinetics.

- Higher Concentration (>15%): Increased sensitivity to shock and temperature .

- Scalability: Use continuous flow reactors to mitigate hazards in large-scale azide transfers .

Advanced Question: How can TsN3 be integrated into iron-catalyzed aziridination of alkenes?

Answer:

Iron porpholactone catalysts enable TsN3-mediated aziridination:

Properties

IUPAC Name |

N-diazo-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLIRBZKZSDGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061333 | |

| Record name | p-Toluenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-55-9 | |

| Record name | Tosyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl azide, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F7BLE97S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.